3H-Pyrazol-3-one, 2,4-dihydro-2-((2-chloro-6H-indolo(2,3-b)quinoxalin-6-yl)acetyl)-5-methyl-4-(1-phenylethylidene)-
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Overview
Description
1-(2-(2-Chloro-6H-indolo[2,3-b]quinoxalin-6-yl)acetyl)-3-methyl-4-(1-phenylethylidene)-1H-pyrazol-5(4H)-one is a complex organic compound that belongs to the class of indoloquinoxalines. These compounds are known for their diverse biological activities, including anticancer, antiviral, and antimicrobial properties . The unique structure of this compound, which includes an indoloquinoxaline core, makes it a subject of interest in medicinal chemistry and pharmacology .
Preparation Methods
The synthesis of 1-(2-(2-Chloro-6H-indolo[2,3-b]quinoxalin-6-yl)acetyl)-3-methyl-4-(1-phenylethylidene)-1H-pyrazol-5(4H)-one typically involves a multi-step process starting from readily available starting materials. One common synthetic route involves the condensation of 1,2-diaminobenzene with isatin in the presence of glacial acetic acid or hydrochloric acid and ethanol or formic acid at reflux temperature . This reaction forms the indoloquinoxaline core, which is then further functionalized to introduce the chloro, acetyl, and pyrazolyl groups . Industrial production methods may involve similar steps but are optimized for higher yields and scalability .
Chemical Reactions Analysis
1-(2-(2-Chloro-6H-indolo[2,3-b]quinoxalin-6-yl)acetyl)-3-methyl-4-(1-phenylethylidene)-1H-pyrazol-5(4H)-one undergoes various chemical reactions, including:
Scientific Research Applications
1-(2-(2-Chloro-6H-indolo[2,3-b]quinoxalin-6-yl)acetyl)-3-methyl-4-(1-phenylethylidene)-1H-pyrazol-5(4H)-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(2-(2-Chloro-6H-indolo[2,3-b]quinoxalin-6-yl)acetyl)-3-methyl-4-(1-phenylethylidene)-1H-pyrazol-5(4H)-one primarily involves DNA intercalation . The compound inserts itself between the base pairs of DNA, disrupting the normal function of the DNA helix and inhibiting processes such as replication and transcription . This mechanism is responsible for its anticancer and antiviral activities .
Comparison with Similar Compounds
1-(2-(2-Chloro-6H-indolo[2,3-b]quinoxalin-6-yl)acetyl)-3-methyl-4-(1-phenylethylidene)-1H-pyrazol-5(4H)-one can be compared with other indoloquinoxaline derivatives such as:
Ellipticine: A naturally occurring alkaloid with similar DNA intercalating properties.
NCA0424: A synthetic indoloquinoxaline derivative with potent anticancer activity.
B-220: Another synthetic derivative known for its DNA binding affinity and anticancer properties.
The uniqueness of 1-(2-(2-Chloro-6H-indolo[2,3-b]quinoxalin-6-yl)acetyl)-3-methyl-4-(1-phenylethylidene)-1H-pyrazol-5(4H)-one lies in its specific functional groups, which confer distinct chemical reactivity and biological activity .
Properties
CAS No. |
119457-18-0 |
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Molecular Formula |
C28H20ClN5O2 |
Molecular Weight |
493.9 g/mol |
IUPAC Name |
(4Z)-2-[2-(2-chloroindolo[2,3-b]quinoxalin-6-yl)acetyl]-5-methyl-4-(1-phenylethylidene)pyrazol-3-one |
InChI |
InChI=1S/C28H20ClN5O2/c1-16(18-8-4-3-5-9-18)25-17(2)32-34(28(25)36)24(35)15-33-23-11-7-6-10-20(23)26-27(33)31-21-13-12-19(29)14-22(21)30-26/h3-14H,15H2,1-2H3/b25-16- |
InChI Key |
LUHIXKNTZURMEF-XYGWBWBKSA-N |
Isomeric SMILES |
CC\1=NN(C(=O)/C1=C(/C)\C2=CC=CC=C2)C(=O)CN3C4=CC=CC=C4C5=NC6=C(C=CC(=C6)Cl)N=C53 |
Canonical SMILES |
CC1=NN(C(=O)C1=C(C)C2=CC=CC=C2)C(=O)CN3C4=CC=CC=C4C5=NC6=C(C=CC(=C6)Cl)N=C53 |
Origin of Product |
United States |
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